molecular formula C8H9HgNO2 B057598 p-Aminophenylmercuric acetate CAS No. 6283-24-5

p-Aminophenylmercuric acetate

Cat. No. B057598
CAS RN: 6283-24-5
M. Wt: 351.75 g/mol
InChI Key: RXSUFCOOZSGWSW-UHFFFAOYSA-M
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Description

p-Aminophenylmercuric acetate is a chemical compound that has been the subject of various scientific investigations. This compound is notable for its unique properties and interactions in different chemical and biological systems.

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The details of its synthesis might involve palladium-catalyzed cross-coupling reactions, as seen in the synthesis of related compounds (Yang & Coward, 2007).

Molecular Structure Analysis

The molecular structure of this compound is characterized by specific bond lengths and angles. For example, in phenylmercury(II) acetate, a related compound, the mercury atom is covalently bound to a phenyl ring on one side and an acetate-oxygen atom on the other, exhibiting digonal coordination (Kamenar & Penavić, 1972).

Chemical Reactions and Properties

This compound exhibits selective inhibition in certain chemical reactions. For instance, phenylmercuric acetate, a similar compound, shows selective inhibition of photosynthetic activities in isolated chloroplasts (Honeycutt & Krogmann, 1972). It also reacts with Lewis bases forming stable adducts, which highlights its 'soft' character and coordination behavior (Farhangi, 1987).

Physical Properties Analysis

The physical properties of this compound, such as its crystalline structure and density, can be inferred from studies on related compounds. For example, phenylmercury(II) acetate crystallizes in the monoclinic system (Kamenar & Penavić, 1972).

Chemical Properties Analysis

The chemical properties of this compound include its reactivity with various substances and its stability under different conditions. Its chemical behavior is similar to that of phenylmercury acetate, which forms different adducts with various bases and shows unique reactivity patterns (Farhangi, 1987).

Scientific Research Applications

  • Activation of Proteoglycanases and Collagenases :

    • PAPMA activates collagenases and proteoglycanases in vitro but not in intact articular cartilage. This implies that activation is possible only after tissue integrity is compromised, suggesting its use in studying proteoglycan turnover (Müller, Hanschke, & Mayer, 1990).
    • Human skin fibroblast procollagenase can be fully activated by PAPMA without loss of molecular weight. This activation depends on the organomercurial's concentration and incubation time (Stricklin, Jeffrey, Roswit, & Eisen, 1983).
    • In human rheumatoid synovial cells, PAPMA activates procollagenase in the presence of matrix metalloproteinase 3 (MMP-3), suggesting its role in connective tissue destruction (Ito & Nagase, 1988).
    • Latent forms of stromelysin and collagenase from human gingival fibroblasts can be activated by PAPMA. This activation enhances collagenase activity, indicating a cascade mechanism where collagenase is activated by stromelysin (Murphy, Cockett, Stephens, Smith, & Docherty, 1987).
    • Activation and inhibition of matrix metalloproteinases in bovine cartilage by PAPMA affect the tissue's biochemical and biomechanical properties (Bonassar et al., 1996).
  • Inhibition of Photosynthetic Activities :

    • PAPMA selectively inhibits photosynthetic activities in isolated spinach chloroplasts, affecting various components like photophosphorylation and photosystem II reactions (Honeycutt & Krogmann, 1972).
  • Microbial Metabolism of Organomercurials :

    • Phenylmercuric acetate, similar to PAPMA, is quickly metabolized by soil and aquatic microorganisms, with diphenylmercury identified as a major metabolic product (Matsumura, Gotoh, & Boush, 1971).
  • Other Applications :

    • PAPMA can be used in the diagnosis of homocystinuria, a disorder associated with early vascular disease, through the detection of fluorescent derivatives in urine (Maddocks & Maclachlan, 1991).
    • The compound is also involved in the purification and characterization of metalloproteinases, like matrin, secreted from human rectal carcinoma cell lines (Miyazaki et al., 1990).

Mechanism of Action

Target of Action

p-Aminophenylmercuric acetate (APMA) is an organomercurial agent primarily used for the activation of latent matrix metalloproteinases (MMPs) in vitro . MMPs are a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

APMA activates MMPs by facilitating the loss of the enzyme propeptide domain through an autolytic cleavage known as the cysteine switch . This process involves the reaction of APMA with cysteines at the amino terminal domains that bind zinc, near the location of the enzyme active site .

Biochemical Pathways

The activation of MMPs by APMA can lead to various downstream effects, depending on the specific MMP and the biological context. For instance, APMA has been shown to promote the shedding of betacellulin precursor (pro-BTC), a member of the EGF family . Additionally, APMA can influence the binding of agonists and antagonists to the opiate receptor .

Result of Action

The activation of MMPs by APMA can result in the degradation of extracellular matrix components, which can have various molecular and cellular effects. For example, this can facilitate cell migration and invasion, contribute to tissue remodeling, and influence cell signaling pathways . In addition, the promotion of pro-BTC shedding by APMA can influence cell proliferation and differentiation .

Safety and Hazards

APMA is very toxic to aquatic life with long-lasting effects . It may cause damage to organs through prolonged or repeated exposure . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling APMA . It is also advised not to breathe dust, fume, gas, mist, vapors, or spray .

Biochemical Analysis

properties

IUPAC Name

acetyloxy-(4-aminophenyl)mercury
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InChI

InChI=1S/C6H6N.C2H4O2.Hg/c7-6-4-2-1-3-5-6;1-2(3)4;/h2-5H,7H2;1H3,(H,3,4);/q;;+1/p-1
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InChI Key

RXSUFCOOZSGWSW-UHFFFAOYSA-M
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Hg]C1=CC=C(C=C1)N
Source PubChem
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Molecular Formula

C8H9HgNO2
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DSSTOX Substance ID

DTXSID8064197
Record name p-Aminophenylmercuric acetate
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Molecular Weight

351.75 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 4-Aminophenylmercuric acetate
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CAS RN

6283-24-5
Record name p-Aminophenylmercuric acetate
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Record name 4-Aminophenylmercuriacetate
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Record name p-Aminophenylmercuric acetate
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Record name Mercury, (acetato-.kappa.O)(4-aminophenyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does p-Aminophenylmercuric acetate activate latent collagenase?

A1: APMA activates latent collagenase by disrupting the cysteine-zinc interaction in the propeptide domain of the enzyme. This interaction normally maintains the enzyme in its inactive form. By disrupting this interaction, APMA allows the collagenase to adopt its active conformation. [, , , , ]

Q2: What is the role of this compound in studying matrix metalloproteinases (MMPs)?

A2: APMA is often used to activate latent forms of MMPs in vitro. This activation allows researchers to study the activity and function of these enzymes in various experimental settings, including zymography and collagen degradation assays. [, , , , , ]

Q3: Is the activation of latent MMPs by this compound specific?

A3: While APMA is widely used to activate MMPs, it is not a specific activator. Studies show that APMA can activate other proteases and even influence cellular processes beyond MMP activation. [, , , , ]

Q4: What is the significance of this compound-induced collagenase activation in disease?

A4: Research suggests that APMA-activated collagenase, particularly from neutrophils, might contribute to connective tissue breakdown in conditions like lung injury caused by oxidant gas exposure. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C8H9HgNO2, and its molecular weight is 351.76 g/mol. Information regarding spectroscopic data is not available in the provided research excerpts.

Q6: Is there information available on the material compatibility and stability of this compound in the provided research?

A6: The provided research excerpts do not offer specific details about the material compatibility and stability of APMA under various conditions.

Q7: What are some applications of this compound in studying biological processes?

A7: Besides MMP activation, APMA has been used to study:

  • Red blood cell membrane proteins: APMA can quench tryptophan fluorescence in red blood cell membranes, providing insights into protein structure and interactions. []
  • Opiate receptor binding: APMA has been shown to differentially affect the binding of agonists and antagonists to opiate receptors, shedding light on receptor pharmacology. []

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